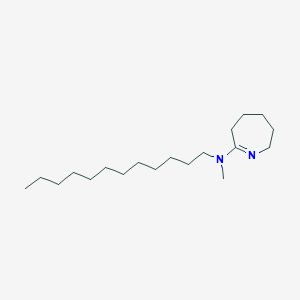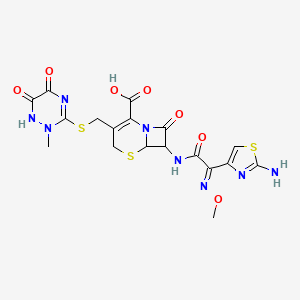
Ceftriaxone sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ceftriaxone is a third-generation cephalosporin antibiotic widely used in the treatment of bacterial infections. It is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound is particularly effective in treating severe infections such as meningitis, sepsis, and pneumonia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ceftriaxone involves multiple steps, starting from the basic cephalosporin nucleus. The process includes the acylation of the 7-amino group of the cephalosporin core with a suitable acylating agent. This is followed by the introduction of the (E)-methoxyimino group at the 3-position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of (E)-Ceftriaxone is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process also includes purification steps such as crystallization and filtration to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Ceftriaxone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of (E)-Ceftriaxone with modified functional groups, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
(E)-Ceftriaxone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of cephalosporin antibiotics and their chemical properties.
Biology: The compound is used in microbiological studies to understand bacterial resistance mechanisms.
Medicine: (E)-Ceftriaxone is extensively used in clinical research for developing new antibiotic therapies.
Industry: It is used in the pharmaceutical industry for the production of injectable antibiotics.
Mecanismo De Acción
(E)-Ceftriaxone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound is particularly effective against bacteria that produce beta-lactamase enzymes, which degrade other beta-lactam antibiotics.
Comparación Con Compuestos Similares
Cefotaxime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftriaxone: A closely related compound with a similar mechanism of action but different pharmacokinetic properties.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Uniqueness: (E)-Ceftriaxone is unique due to its long half-life, which allows for once-daily dosing. It also has a high degree of stability against beta-lactamase enzymes, making it effective against resistant bacterial strains.
Propiedades
Fórmula molecular |
C18H18N8O7S3 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+ |
Clave InChI |
VAAUVRVFOQPIGI-KTZMUZOWSA-N |
SMILES isomérico |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |
SMILES canónico |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



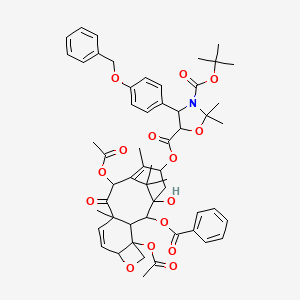
![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)
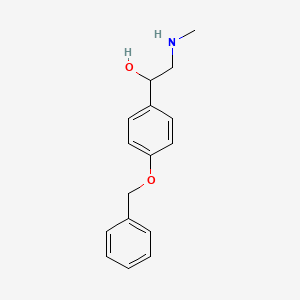
![N-[4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B15125873.png)
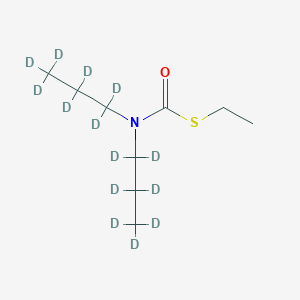
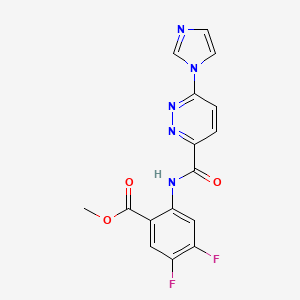
![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
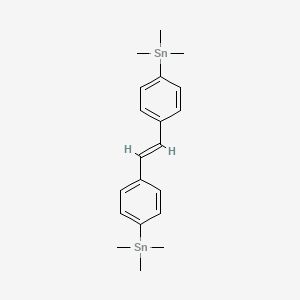
![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
